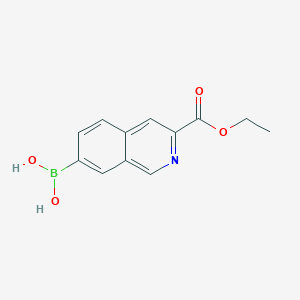
(3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to an isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .
化学反应分析
Types of Reactions
(3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Hydroxylated isoquinoline derivatives.
Substitution: Various aryl or vinyl derivatives depending on the coupling partner.
科学研究应用
(3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid has several scientific research applications:
Medicine: Investigated for its potential use in medicinal chemistry for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用机制
The mechanism of action of (3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl or vinyl group to the palladium catalyst. This process is crucial in the Suzuki-Miyaura coupling reaction, where the boronic acid group acts as a nucleophile, transferring its organic group to the electrophilic palladium complex .
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- Pinacol boronic ester
- Vinylboronic acid
Uniqueness
(3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid is unique due to its isoquinoline structure, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and potential drug candidates .
属性
分子式 |
C12H12BNO4 |
|---|---|
分子量 |
245.04 g/mol |
IUPAC 名称 |
(3-ethoxycarbonylisoquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C12H12BNO4/c1-2-18-12(15)11-6-8-3-4-10(13(16)17)5-9(8)7-14-11/h3-7,16-17H,2H2,1H3 |
InChI 键 |
FWFVBSYWNLEZHU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=CN=C(C=C2C=C1)C(=O)OCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


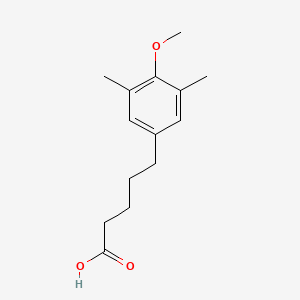
![5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672854.png)
![6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13672855.png)
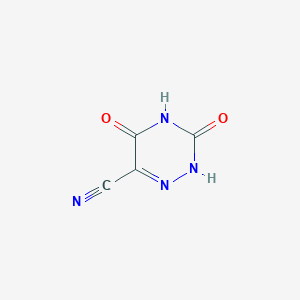
![Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride](/img/structure/B13672859.png)
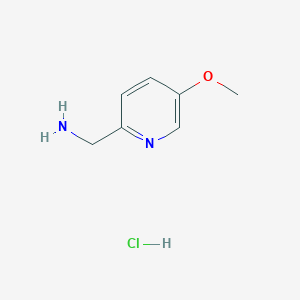
![5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13672865.png)
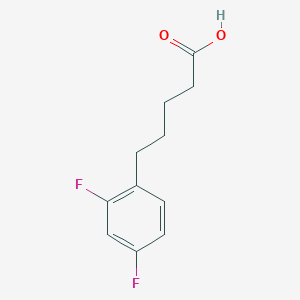
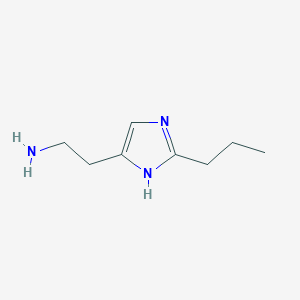
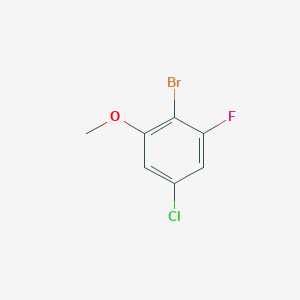
![2-Methoxy-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13672896.png)
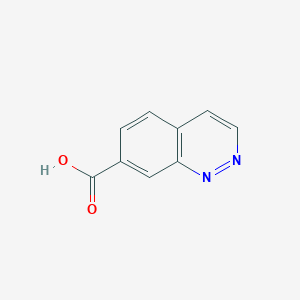
![(R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672907.png)
![Imidazo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B13672912.png)
